2-HYDROXY-4,4-DIMETHYLCYCLOPENTANONE
Overview
Description
2-HYDROXY-4,4-DIMETHYLCYCLOPENTANONE is a chemical compound with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol . It is also known by its IUPAC name, 2-hydroxy-4,4-dimethylcyclopentan-1-one . This compound is characterized by a cyclopentanone ring substituted with a hydroxyl group and two methyl groups at the 4-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-4,4-DIMETHYLCYCLOPENTANONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with an oxidizing agent to form the desired cyclopentanone derivative . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated control mechanisms to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-4,4-DIMETHYLCYCLOPENTANONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2,4,4-trimethylcyclopentanone, while reduction can produce 2-hydroxy-4,4-dimethylcyclopentanol .
Scientific Research Applications
2-HYDROXY-4,4-DIMETHYLCYCLOPENTANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-HYDROXY-4,4-DIMETHYLCYCLOPENTANONE involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play crucial roles in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions, influencing the compound’s biological and chemical activities .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxycyclopentanone: Similar structure but lacks the two methyl groups at the 4-position.
4,4-Dimethylcyclopentanone: Lacks the hydroxyl group at the 2-position.
Uniqueness
2-HYDROXY-4,4-DIMETHYLCYCLOPENTANONE is unique due to the presence of both hydroxyl and dimethyl groups, which confer distinct chemical and physical properties. These functional groups enhance its reactivity and make it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-hydroxy-4,4-dimethylcyclopentan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(2)3-5(8)6(9)4-7/h5,8H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZXMQAADXVDOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(=O)C1)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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